molecular formula C19H27ClN2O4S B11232374 7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11232374
M. Wt: 414.9 g/mol
InChI Key: QSNXHMGTAXUINI-UHFFFAOYSA-N
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Description

7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents.

    Sulfonylation: Addition of the methylsulfonyl group using sulfonyl chlorides.

    Amidation: Formation of the carboxamide group through reaction with amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce a range of substituted benzoxazepines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases, depending on its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide would depend on its specific biological target. Generally, benzoxazepines may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Benzoxazoles: Similar structure but with different biological activities.

    Sulfonamides: Known for their antibacterial properties.

Uniqueness

7-chloro-N-cyclooctyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds in the same class.

Properties

Molecular Formula

C19H27ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

7-chloro-N-cyclooctyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H27ClN2O4S/c1-27(24,25)22-12-11-18(26-17-10-9-14(20)13-16(17)22)19(23)21-15-7-5-3-2-4-6-8-15/h9-10,13,15,18H,2-8,11-12H2,1H3,(H,21,23)

InChI Key

QSNXHMGTAXUINI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCCCCC3

Origin of Product

United States

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